N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-12(20)11(7-10)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWVVBKOFVBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a dichlorophenyl substituent, and a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which together suggest a variety of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Molecular Characteristics
- IUPAC Name : N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydrobenzo[b][1,4]dioxine-3-carboxamide
- Molecular Formula : C18H12Cl2N2O3S
- Molecular Weight : 407.27 g/mol
Structural Features
The compound is characterized by:
- A thiazole ring , known for its role in various biological activities.
- A dichlorophenyl group , which may enhance lipophilicity and biological interaction.
- A benzo[b][1,4]dioxine moiety , potentially contributing to its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Thiazole derivatives have been noted for their ability to interact with cellular processes related to cancer cell proliferation and apoptosis.
- Cell Cycle Inhibition : The compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in various cancer cell lines.
Case Studies
A study evaluating the cytotoxic effects of similar thiazole derivatives demonstrated promising results against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
These studies indicated that compounds with similar structural frameworks induced significant cytotoxicity, suggesting that this compound may exhibit comparable effects.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations into this compound indicate potential antibacterial and antifungal activities.
Antimicrobial Spectrum
The compound has been evaluated against various microbial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Fungal Strains : Candida albicans
Results showed that the compound exhibited moderate to strong inhibitory effects against these pathogens.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound in terms of biological activity and structure:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-chlorophenyl)thiazol-2-amine | Thiazole ring | Anticancer activity | Lacks dioxine moiety |
| 5-methoxybenzo[b]furan derivatives | Furan ring instead of dioxine | Inhibitory activity against leukotriene B4 | Different heterocyclic structure |
| Benzodioxane carboxamide derivatives | Similar carboxamide group | Monoamine oxidase inhibition | Variations in aromatic substituents |
This compound stands out due to its combination of structural features and potential anticancer properties.
Scientific Research Applications
Molecular Formula
- C18H12Cl2N2O3S
Molecular Weight
- 407.3 g/mol
Antitumor Activity
Research indicates that compounds with thiazole and dioxine structures have demonstrated promising antitumor properties. The ability of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to interact with cellular processes involved in proliferation and apoptosis suggests it may be effective against various cancer cell lines. In particular:
- Cytotoxic effects : Studies have shown that derivatives of similar compounds exhibit cytotoxicity against human breast adenocarcinoma cell lines (MCF7) .
Antibacterial and Antifungal Properties
Thiazole derivatives are known for their antimicrobial properties. Preliminary investigations into this compound suggest that it may possess similar antibacterial and antifungal activities. Further studies are necessary to confirm these effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Halogenation Patterns: The target’s 2,5-dichlorophenyl group differs from the 2,4-dichlorophenyl in etaconazole and 2,4-difluorophenyl in ’s triazoles.
- Heterocyclic Systems: The benzodioxine moiety in the target provides a fused bicyclic system, enhancing rigidity compared to the monocyclic dioxolane in etaconazole or sulfonyl-linked triazoles in . This could influence pharmacokinetic properties like metabolic stability .
- Functional Groups : The carboxamide group in the target may engage in stronger hydrogen bonding than the carbamates in or sulfonyl groups in , impacting solubility and receptor interactions .
Q & A
Q. How can researchers optimize the synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, such as reflux time in acetonitrile (common in thiazole synthesis) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, as seen in analogous thiadiazole derivatives . Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR .
Q. What spectroscopic techniques are essential for characterizing this compound and verifying its structure?
- Methodological Answer :
- NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.2 ppm for dichlorophenyl and dihydrobenzodioxine moieties) and carboxamide NH (~δ 10.5 ppm). Compare with reference spectra of structurally related thiazoles .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., cleavage at the thiazole-dihydrobenzodioxine bond).
- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm) and C-Cl vibrations (750–550 cm) .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given the thiazole moiety’s known antimicrobial properties .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, leveraging the carboxamide group’s hydrogen-bonding potential .
Q. What solvent systems are suitable for solubility testing of this compound?
Q. How should researchers handle stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24h, monitor via HPLC .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C common for aromatic heterocycles) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Parameterize the dichlorophenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on ligand-protein RMSD fluctuations .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Meta-analysis : Compare IC/MIC values using standardized protocols (e.g., CLSI guidelines).
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show artifacts .
- Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies improve potency while reducing toxicity?
- Methodological Answer :
- Analog Synthesis : Replace the 2,5-dichlorophenyl group with electron-withdrawing substituents (e.g., CF) to enhance metabolic stability .
- Toxicity Profiling : Use zebrafish embryos for rapid in vivo toxicity screening. Correlate results with computational predictions (e.g., ProTox-II) .
Q. What advanced separation techniques purify enantiomers or polymorphs of this compound?
- Methodological Answer :
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Optimize continuous synthesis in microreactors to enhance heat/mass transfer, reducing side products .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., thiazole ring closure) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
